molecular formula C13H15F3N2O2 B7511605 (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No. B7511605
M. Wt: 288.27 g/mol
InChI Key: VTUCAXHUFPUBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone involves its ability to inhibit certain enzymes, such as protein kinase and cyclin-dependent kinase. By inhibiting these enzymes, this compound can prevent cancer cell growth and proliferation. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on certain enzymes, this compound has been shown to modulate certain signaling pathways in the brain, which may be responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying the role of these enzymes in disease development. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for lab experiments. One limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, future research may focus on the use of this compound in combination with other drugs to enhance its effectiveness in treating certain diseases.

Synthesis Methods

The synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 6-(trifluoromethyl)pyridin-3-amine, which can be achieved by reacting 6-bromo-3-trifluoromethylpyridine with ammonia. The second step involves the synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone by reacting 6-(trifluoromethyl)pyridin-3-amine with 2-ethylmorpholine and benzoyl chloride.

Scientific Research Applications

(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase and cyclin-dependent kinase, which play a role in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

(2-ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-2-10-8-18(5-6-20-10)12(19)9-3-4-11(17-7-9)13(14,15)16/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUCAXHUFPUBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

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